N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is a compound that has been studied for its various properties. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, a related compound was synthesized in a study where a therapeutic active Pd(II) complex was designed with a similar ligand . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can vary based on the substituents added to the molecule. For instance, the addition of a nitro (NO2) substituent can influence the solid-state arrangement of these compounds . Each of these compounds crystallized in a different crystal system or space group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be influenced by the addition of substituents. For instance, the addition of a nitro (NO2) substituent can influence the solid-state arrangement, absorption, and fluorescence properties of these compounds .Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, including variations like 3-methyl-N-(thiazol-2-yl) benzamide, have been studied for their gelation behavior. These compounds demonstrate gelation towards ethanol/water and methanol/water mixtures, with the single crystal structure of one such gelator showing helical assembly driven by π-π interaction and cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020).
Synthesis of Benzamide Derivatives
Research has been conducted on synthesizing new derivatives of N-(benzo[d]thiazol-2-yl) benzamide, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. These are synthesized by heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).
Anticancer Evaluation
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized for anticancer evaluation. These compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).
Antimicrobial Agents
A novel series of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These compounds were found effective against both gram-positive and gram-negative bacteria and various fungi (Patel, Patel & Shah, 2015).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, including benzothiazole derivatives, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Mechanism of Action
Mode of Action
It is known that the functionalization of n-(benzo[d]thiazol-2-yl)benzamide with a nitro (no2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . The o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYVUOHIZDBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.